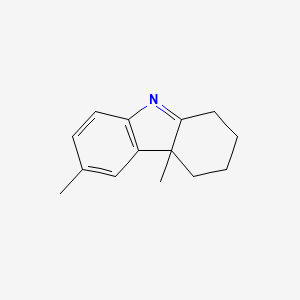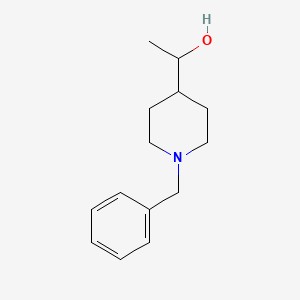
1-(1-Benzylpiperidin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylpiperidin-4-yl)ethanol is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a benzyl group and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Benzylpiperidin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(1-benzylpiperidin-4-yl)ketone using sodium borohydride (NaBH4) in a solvent such as ethanol or tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: Industrial production of this compound often involves similar reduction reactions but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Benzylpiperidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol or THF.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 1-(1-Benzylpiperidin-4-yl)ketone.
Reduction: 1-(1-Benzylpiperidin-4-yl)alkane.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesics and other central nervous system (CNS) active compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)ethanol is primarily related to its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the CNS .
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzylpiperidin-4-yl)ethanol can be compared to other piperidine derivatives such as:
1-(1-Benzylpiperidin-4-yl)ketone: Similar structure but with a ketone group instead of an alcohol.
1-(1-Benzylpiperidin-4-yl)methanol: Similar structure but with a methanol group instead of ethanol.
N-(1-Benzylpiperidin-4-yl)acetohydrazide: A derivative with an acetohydrazide group, used in the synthesis of Fentanyl-based analgesics.
Eigenschaften
CAS-Nummer |
92322-06-0 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
1-(1-benzylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C14H21NO/c1-12(16)14-7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3 |
InChI-Schlüssel |
APLPFTYDMDHGAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCN(CC1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



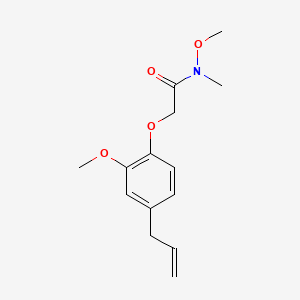
![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)

![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)
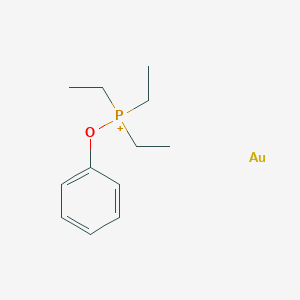
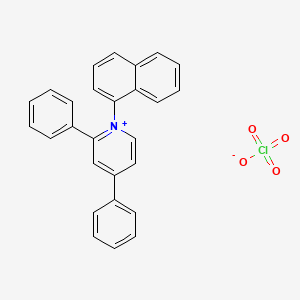
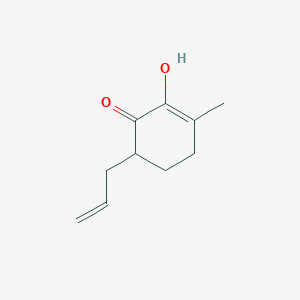

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
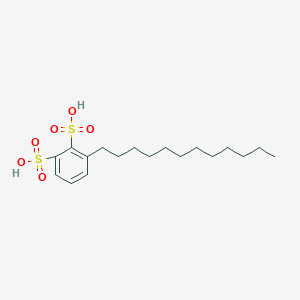

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
